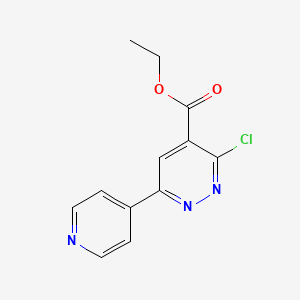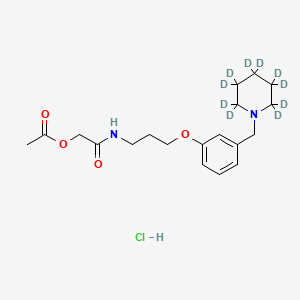
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is a compound that belongs to the benzimidazole class of organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. The presence of trifluoromethyl, fluoro, and methoxy groups in this compound enhances its chemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole can be achieved through several methods. One common approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reagents introduce the trifluoromethyl group into the benzimidazole core under specific reaction conditions .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method employs organoboron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
科学的研究の応用
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro and methoxy groups contribute to the compound’s stability and reactivity, enabling it to modulate various biological pathways .
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)-5-fluoro-6-methoxy-1H-benzimidazole is unique due to the combination of trifluoromethyl, fluoro, and methoxy groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H6F4N2O |
|---|---|
分子量 |
234.15 g/mol |
IUPAC名 |
6-fluoro-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c1-16-7-3-6-5(2-4(7)10)14-8(15-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChIキー |
IACLNZDRWXDCQD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(N2)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
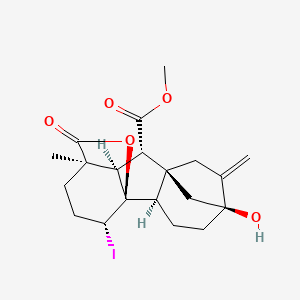
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
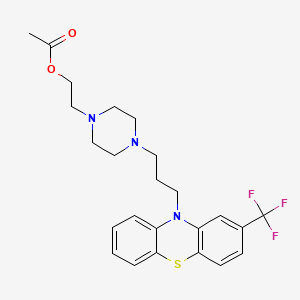
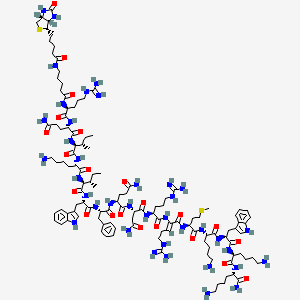
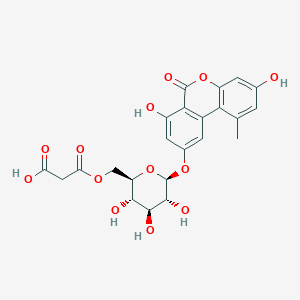
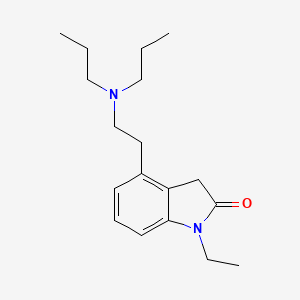
![3-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B13433530.png)

![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
![Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate](/img/structure/B13433548.png)
